3,6-Dichloro-2-fluorobenzenesulfonyl chloride
Overview
Description
3,6-Dichloro-2-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2Cl3FO2S and a molecular weight of 263.5 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
3,6-Dichloro-2-fluorobenzenesulfonyl chloride can be synthesized through the reaction of 3,6-dichloro-2-fluorobenzenesulfonic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as dimethylformamide (DMF). The reaction proceeds through the formation of an acid chloride intermediate, which then reacts with further SOCl2 to give the final product. Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
3,6-Dichloro-2-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 3,6-dichloro-2-fluorobenzenesulfonic acid.
Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions are sulfonamide, sulfonate ester, sulfonate thioester, sulfinyl chloride, and sulfide derivatives .
Scientific Research Applications
3,6-Dichloro-2-fluorobenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is employed in the development of new drugs, particularly in the synthesis of sulfonamide-based compounds with potential therapeutic properties.
Material Science: It is used in the preparation of advanced materials, such as dye-sensitized solar cells.
Biological Research: It is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Mechanism of Action
The mechanism of action of 3,6-dichloro-2-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives, depending on the nucleophile involved . The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the specific reaction conditions.
Comparison with Similar Compounds
3,6-Dichloro-2-fluorobenzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
2,6-Difluorobenzenesulfonyl chloride: This compound has two fluorine atoms instead of chlorine atoms and is used in similar applications, such as organic synthesis and medicinal chemistry.
3,6-Dichlorobenzenesulfonyl chloride: This compound lacks the fluorine atom and is used in the synthesis of different sulfonamide derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other sulfonyl chloride derivatives .
Properties
IUPAC Name |
3,6-dichloro-2-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(8)6(5(3)10)13(9,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLCGJUQNLZYNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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